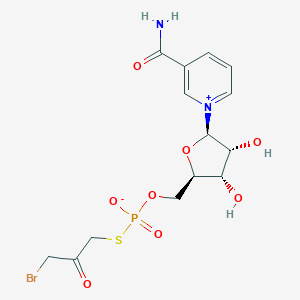
Nmns-bop
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate is a chemical compound with the molecular formula C14H18BrN2O8PS and a molecular weight of 485.244081 . This compound is known for its unique structure, which includes a nicotinamide ribose moiety linked to a thiophosphate group substituted with a 3-bromo-2-oxopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate typically involves multiple steps The starting materials include nicotinamide ribose and thiophosphate derivativesThis can be achieved through a substitution reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes selecting suitable solvents, catalysts, and reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as crystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The 3-bromo-2-oxopropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophosphate derivatives, while substitution reactions can produce a variety of substituted nicotinamide ribose thiophosphates .
Applications De Recherche Scientifique
Nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an affinity label, binding to NMN sites in enzymes and modifying their activity. This interaction can provide insights into enzyme function and regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide ribose 5’-phosphate: A related compound without the 3-bromo-2-oxopropyl substitution.
Nicotinamide ribose 5’-O-(S-(2-chloroethyl))thiophosphate: A similar compound with a different substituent on the thiophosphate group.
Uniqueness
Nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
150035-59-9 |
|---|---|
Formule moléculaire |
C14H18BrN2O8PS |
Poids moléculaire |
485.25 g/mol |
Nom IUPAC |
(3-bromo-2-oxopropyl)sulfanyl-[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate |
InChI |
InChI=1S/C14H18BrN2O8PS/c15-4-9(18)7-27-26(22,23)24-6-10-11(19)12(20)14(25-10)17-3-1-2-8(5-17)13(16)21/h1-3,5,10-12,14,19-20H,4,6-7H2,(H2-,16,21,22,23)/t10-,11-,12-,14-/m1/s1 |
Clé InChI |
QJQJPCXQNNYCCE-HKUMRIAESA-N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N |
SMILES isomérique |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N |
Key on ui other cas no. |
150035-59-9 |
Synonymes |
nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate NMNS-BOP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















